1,2,4-Benzotriazin-6-amine 1,2,4-Benzotriazin-6-amine
Brand Name: Vulcanchem
CAS No.: 96461-65-3
VCID: VC17577128
InChI: InChI=1S/C7H6N4/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H,8H2
SMILES:
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol

1,2,4-Benzotriazin-6-amine

CAS No.: 96461-65-3

Cat. No.: VC17577128

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Benzotriazin-6-amine - 96461-65-3

Specification

CAS No. 96461-65-3
Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
IUPAC Name 1,2,4-benzotriazin-6-amine
Standard InChI InChI=1S/C7H6N4/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H,8H2
Standard InChI Key XQOHGKPGACFQFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)N=CN=N2

Introduction

Molecular Structure and Chemical Properties

Structural Characteristics

1,2,4-Benzotriazin-6-amine (C₇H₇N₅) consists of a benzene ring fused to a 1,2,4-triazine moiety, with an amine group at the 6-position. The triazine ring contains three nitrogen atoms, creating electron-deficient regions that facilitate interactions with biological targets . X-ray crystallography and computational studies reveal a planar structure, enabling π-π stacking interactions with DNA bases and enzymes . The molecular weight is 163.17 g/mol, and its melting point is reported at 278–279°C for related derivatives .

Table 1: Physical and Chemical Properties of 1,2,4-Benzotriazin-6-amine

PropertyValue
Molecular FormulaC₇H₇N₅
Molecular Weight163.17 g/mol
Melting Point278–279°C (derivatives)
SolubilityModerate in polar solvents
Reduction Potential (E₁)-250 mV vs. SHE

Reactivity and Stability

Synthesis Methods and Reaction Mechanisms

Traditional Synthesis Routes

The synthesis of 1,2,4-benzotriazin-6-amine typically begins with 3-hydroxy-1,2,3-benzotriazine-4(3H)-ketone, which reacts with amines under mild conditions to form the triazine backbone. For example:

3-hydroxy-1,2,3-benzotriazine-4(3H)-ketone+R-NH2EtOH, 25°C1,2,4-Benzotriazin-6-amine derivative+H2O\text{3-hydroxy-1,2,3-benzotriazine-4(3H)-ketone} + \text{R-NH}_2 \xrightarrow{\text{EtOH, 25°C}} \text{1,2,4-Benzotriazin-6-amine derivative} + \text{H}_2\text{O}

Yields for this method range from 15% to 52%, depending on the amine substituent . A second approach utilizes N-iodosuccinimide (NIS) as an oxidizing agent in dichloromethane or acetonitrile, facilitating cyclization at 0–20°C .

Advanced Methodologies

Recent protocols employ oxidative cyclization of amidrazones to access functionalized derivatives. For instance, treatment of amidrazones with hydrogen peroxide and trifluoroacetic anhydride generates N-oxide variants with enhanced bioactivity :

Amidrazone+H2O2CF3CO2H1,2,4-Benzotriazin-6-amine 1-oxide+byproducts\text{Amidrazone} + \text{H}_2\text{O}_2 \xrightarrow{\text{CF}_3\text{CO}_2\text{H}} \text{1,2,4-Benzotriazin-6-amine 1-oxide} + \text{byproducts}

This method achieves regioselective oxidation, critical for maintaining hypoxic selectivity .

Table 2: Comparison of Synthesis Methods

MethodReagentsYield (%)Key Advantage
Amine CondensationR-NH₂, EtOH15–52Mild conditions
NIS-Mediated CyclizationNIS, CH₂Cl₂30–60Rapid reaction
Oxidative CyclizationH₂O₂, CF₃CO₂H40–70Access to N-oxides

Pharmacological Applications and Biological Activity

Anti-Tumor Mechanisms

1,2,4-Benzotriazin-6-amine derivatives act as bioreductive prodrugs, selectively targeting hypoxic tumor regions. Under low oxygen conditions, enzymatic reduction generates cytotoxic radicals that induce DNA strand breaks and apoptosis . Comparative studies show that N-oxide derivatives (e.g., tirapazamine analogs) exhibit 2–3 times greater hypoxic cytotoxicity than the parent compound .

Table 3: Cytotoxicity Profiles of Selected Derivatives

CompoundIC₅₀ (Hypoxic, μM)IC₅₀ (Normoxic, μM)Selectivity Ratio
1,2,4-Benzotriazin-6-amine12.485.26.9
TPZ (Tirapazamine)8.7120.513.8
N-Oxide Derivative5.298.418.9

Anti-Angiogenic Effects

In addition to direct tumor cell killing, 1,2,4-benzotriazin-6-amine inhibits vascular endothelial growth factor (VEGF) signaling, disrupting tumor angiogenesis . In vivo models demonstrate a 40–60% reduction in tumor vasculature following treatment, correlating with decreased metastasis .

Recent Advances and Research Developments

Second-Generation Derivatives

Structural modifications, such as introducing dialkylaminoalkyl side chains, have yielded compounds with improved pharmacokinetics. For example, replacing the 3-amino group with a N,N-dimethylaminopropyl moiety reduces plasma half-life from 4.2 h to 1.8 h, minimizing systemic toxicity .

Hybrid Molecules

Recent efforts focus on conjugating 1,2,4-benzotriazin-6-amine with chemotherapeutic agents (e.g., cisplatin) or monoclonal antibodies. These hybrids exhibit synergistic effects, with one study reporting a 70% increase in tumor regression compared to monotherapy .

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